molecular formula C19H21ClN2O2 B5816955 N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide

N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide

Cat. No. B5816955
M. Wt: 344.8 g/mol
InChI Key: IAZCYIWYWMNEHU-UHFFFAOYSA-N
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Description

N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry due to its ability to promote remineralization of tooth enamel and prevent dental caries.

Mechanism of Action

N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide works by binding to tooth enamel and forming a protective layer that can prevent demineralization and promote remineralization. It also has the ability to inhibit the activity of cariogenic bacteria, such as Streptococcus mutans, by disrupting their ability to adhere to tooth surfaces.
Biochemical and Physiological Effects
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide has been shown to have minimal toxicity and is well-tolerated by the body. It can be safely used in oral care products, such as toothpaste and mouthwash, without causing any adverse effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide is its ability to promote remineralization of tooth enamel, which can potentially prevent the need for invasive dental procedures. However, one limitation is that the effects of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide may vary depending on the severity of the caries lesion and the individual's oral hygiene habits.

Future Directions

There are several potential future directions for research on N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide. One area of interest is the development of new formulations that can enhance the delivery and efficacy of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide. Another potential direction is the investigation of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide's potential use in other areas of healthcare, such as wound healing and bone regeneration.
Conclusion
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide has shown great promise in the field of dentistry for its ability to promote remineralization of tooth enamel and prevent dental caries. Further research is needed to fully understand its mechanism of action and potential applications in other areas of healthcare.

Synthesis Methods

N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide can be synthesized through a multi-step process involving the reaction of 3-chloro-2-(1-piperidinyl)aniline with phenoxyacetyl chloride in the presence of a base. The resulting intermediate is then reacted with chloroacetyl chloride to yield N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide.

Scientific Research Applications

N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide has been extensively studied for its potential use in dental applications. In vitro studies have shown that N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide can promote remineralization of tooth enamel and prevent the progression of early caries lesions. In addition, N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide has been shown to enhance the antibacterial activity of fluoride and chlorhexidine, two commonly used agents in dental care.

properties

IUPAC Name

N-(3-chloro-2-piperidin-1-ylphenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-16-10-7-11-17(19(16)22-12-5-2-6-13-22)21-18(23)14-24-15-8-3-1-4-9-15/h1,3-4,7-11H,2,5-6,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZCYIWYWMNEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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